6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene
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Overview
Description
6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its incorporation of bromine, chlorine, and oxygen atoms within its molecular framework, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene typically involves multi-step organic reactions. One common approach includes the halogenation of a precursor molecule, followed by cyclization to form the tricyclic structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Cyclization and Ring-Opening: The tricyclic structure can be modified through cyclization or ring-opening reactions, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 3-Bromo-4-chloro-6-methoxyquinoline
Uniqueness
6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene stands out due to its tricyclic structure and the presence of both bromine and chlorine atoms. This combination of features imparts unique chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrClN2O |
---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
6-bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C10H8BrClN2O/c11-6-4-7-9-8(5-6)15-3-1-2-14(9)10(12)13-7/h4-5H,1-3H2 |
InChI Key |
VDFNPKOKSQQPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3OC1)Br)N=C2Cl |
Origin of Product |
United States |
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